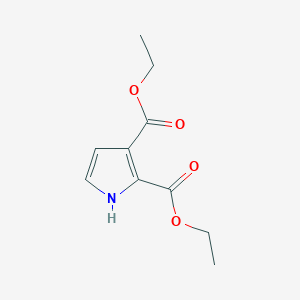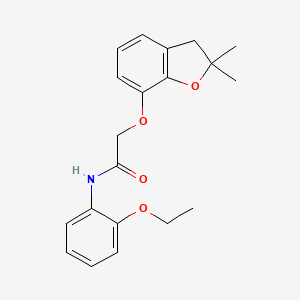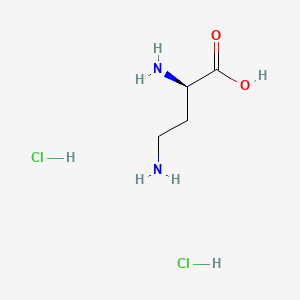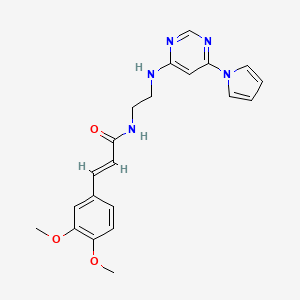![molecular formula C18H16F3NO2S B2820382 N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide CAS No. 672951-87-0](/img/structure/B2820382.png)
N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide, also known as TAK-659, is a small molecule drug that has gained attention for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation of downstream signaling pathways.
Applications De Recherche Scientifique
Supramolecular Chemistry and Materials Science
The research by Lightfoot et al. (1999) introduces a structure consisting of aryl rings assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new organizational mode potentially relevant for columnar liquid crystals. This work highlights the importance of supramolecular packing motifs in designing new materials with specific properties (Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999)).
Synthetic Methodologies in Organic Chemistry
The synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, as reported by Sheng et al. (2014), demonstrates a general route to these compounds, which are significant for developing new organic materials and molecules with potential applications in electronic devices and as intermediates in pharmaceutical synthesis (Sheng, J., Fan, C., & Wu, J. (2014)).
Molecular Electronics
Stuhr-Hansen et al. (2005) present efficient synthetic transformations for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from simple aryl bromides, which serve as precursors. These molecular wires have applications in molecular electronics, showcasing the role of innovative synthetic routes in advancing the field of nanotechnology and electronic materials (Stuhr-Hansen, N., Sørensen, J., Moth‐Poulsen, K., Christensen, J. B., Bjørnholm, T., & Nielsen, M. (2005)).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)22-18(23)14-4-2-3-5-16(14)25-11-10-15(19)17(20)21/h2-9H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPGNAQIPWYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)

methanone](/img/structure/B2820302.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)


![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)



